3-Methylbenzofuran-7-amine is an organic compound classified within the benzofuran family, characterized by a fused benzene and furan ring structure. This compound features a methyl group at the third position and an amine group at the seventh position of the benzofuran ring, which contributes to its unique properties and potential applications in various scientific fields. The molecular formula for 3-Methylbenzofuran-7-amine is , with a molecular weight of approximately 147.17 g/mol.
Benzofurans are heterocyclic compounds that play significant roles in medicinal chemistry due to their diverse biological activities. 3-Methylbenzofuran-7-amine is synthesized from various precursors through different chemical reactions, making it a subject of interest in organic synthesis and pharmaceutical research .
The synthesis of 3-Methylbenzofuran-7-amine typically involves several key steps:
Industrial Production: In industrial settings, continuous flow reactors are increasingly employed to enhance yield and purity while adhering to green chemistry principles, such as solvent recycling and energy efficiency.
The structural representation of 3-Methylbenzofuran-7-amine can be expressed through various notations:
This structure indicates the presence of both aromatic and heteroaromatic systems, which contribute to its reactivity and interactions with biological targets .
3-Methylbenzofuran-7-amine can participate in several chemical reactions:
The mechanism of action for 3-Methylbenzofuran-7-amine involves its interaction with biological molecules through hydrogen bonding facilitated by the amine group. The benzofuran ring interacts with hydrophobic pockets in proteins, influencing their activity. Such interactions may lead to enzyme inhibition or modulation of receptor activity, indicating its potential therapeutic applications .
The chemical properties include its ability to undergo oxidation, reduction, and substitution reactions as previously discussed. Its reactivity is influenced by the functional groups present on the benzofuran structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 147.17 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
3-Methylbenzofuran-7-amine has several applications in scientific research:
Benzofuran derivatives represent a privileged structural class in medicinal chemistry, with a documented history spanning over five decades of therapeutic applications. These fused heterocyclic compounds—characterized by a benzene ring annulated to a furan moiety—form the core scaffold of numerous clinically significant agents. The historical trajectory began with antiarrhythmic drugs like amiodarone (Fig. 1a), approved in the 1960s for ventricular and supraventricular arrhythmias due to its class III antiarrhythmic activity [7]. In the 1980s, bufuralol emerged as a non-selective β-adrenergic blocker, leveraging the benzofuran core for receptor affinity [6].
The 2000s witnessed expansion into oncology and central nervous system (CNS) disorders. Fruquintinib (Elunate®), a VEGFR-2 inhibitor bearing a 3-methylbenzofuran subunit, gained approval in China (2018) for metastatic colorectal cancer and entered phase III trials for non-small cell lung cancer (NSCLC) [6] [2]. Concurrently, PF-00337210 advanced as a benzofuran-based VEGFR-2 inhibitor in clinical oncology pipelines [6]. For Alzheimer’s disease, hydroxypyridinone-benzofuran hybrids (Fig. 1c) were designed to target Aβ aggregation and metal dyshomeostasis [7]. Natural benzofurans like moracins (Fig. 1e) further demonstrated antifungal, antibacterial, and anti-complement activities [7].
Table 1: Clinically Significant Benzofuran-Based Drugs
Compound | Therapeutic Area | Key Mechanism/Target | Development Status |
---|---|---|---|
Amiodarone | Cardiology | Class III antiarrhythmic | Approved (1960s) |
Fruquintinib | Oncology | VEGFR-2 tyrosine kinase inhibitor | Approved (2018, China) |
PF-00337210 | Oncology | VEGFR-2 inhibitor | Clinical trials |
MEN 11066 | Endocrinology | Aromatase inhibitor | Preclinical |
Hydroxypyridinone hybrid | Neurology | Aβ aggregation/Metal chelation | Drug candidate |
The bioactivity of benzofuran derivatives is exquisitely sensitive to substituent position and electronic properties. Strategic modifications at C-2, C-3, and C-7 enable precise modulation of target engagement, selectivity, and physicochemical parameters:
Table 2: Electronic and Steric Effects of Key Substituents
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C-3 | Methyl | +I effect, lipophilicity↑ | Enhanced VEGFR-2 binding (NSCLC inhibition) |
C-3 | Morpholinomethyl | H-bond acceptor, solubility↑ | Tumor selectivity (IC₅₀ NCI-H23 = 0.49 μM) |
C-7 | Amine | +M effect, H-bond donor | Aβ aggregation inhibition (Alzheimer’s models) |
C-2' (aryl) | Fluorine | -I effect, halogen bonding | Dual AChE/BuChE inhibition (IC₅₀ < 1 μM) |
The fusion of C-3 methyl and C-7 amine groups creates a multifunctional pharmacophore with broad therapeutic relevance. Synthetic innovations now enable precise access to this scaffold:
Figure 1: Synthesis Pathway for 3-Methylbenzofuran-7-amine Derivatives
2-Hydroxybenzonitrile → Alkylation → 2-(Pyridin-4-ylmethoxy)benzonitrile → Cyclization → 4-(3-Aminobenzofuran-2-yl)pyridine → Functionalization → 3-Methylbenzofuran-7-amine derivatives
Catalyst: L-tert-leucine-squaramide; Key step: Enantioselective Michael addition (86–94% ee) [7]
The scaffold’s synthetic tractability and target plasticity position it as a versatile template for next-generation multifunctional drugs, particularly in oncology and CNS disorders where polypharmacology is advantageous [6] [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0